

Physical properties of 1-Chloro-6-iodohexane: boiling point, density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-6-iodohexane

Cat. No.: B110696

[Get Quote](#)

Physical Properties of 1-Chloro-6-iodohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **1-Chloro-6-iodohexane** (CAS No. 34683-73-3), a bifunctional haloalkane of interest in organic synthesis and pharmaceutical research. The document details its boiling point and density, outlines the standard experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

1-Chloro-6-iodohexane is a colorless liquid at room temperature.^[1] Its physical characteristics are primarily dictated by the presence of two different halogen atoms on a six-carbon aliphatic chain, which results in a molecule with significant polarity and a molecular weight of 246.52 g/mol.^{[2][3]}

Quantitative Data Summary

The experimentally determined boiling point and density of **1-Chloro-6-iodohexane** are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for computational modeling in drug development.

Physical Property	Value	Conditions
Boiling Point	110 °C	At atmospheric pressure (literature value)
Density	1.623 g/mL	At 25 °C (literature value)

Experimental Protocols

While specific experimental documentation for the determination of these values for **1-Chloro-6-iodohexane** is found in chemical literature, the following sections describe the general, well-established protocols for measuring the boiling point and density of liquid organic compounds.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary tube method.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., aluminum block)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Sample of **1-Chloro-6-iodohexane**

Procedure:

- A small amount of **1-Chloro-6-iodohexane** is placed into the fusion tube.

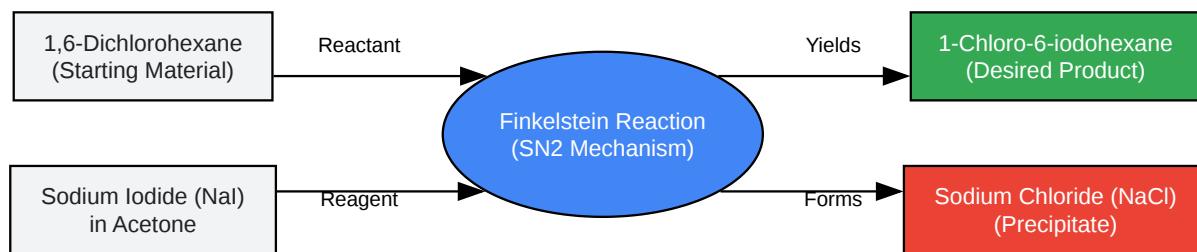
- The capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.
- The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
- The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (like mineral oil) or an aluminum heating block.
- The apparatus is heated gently and uniformly.^{[4][5]}
- As the temperature rises, air trapped in the capillary tube will slowly be expelled.
- When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.^[4]
- The heat source is then removed, and the liquid is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Density Determination (Pycnometer or Volumetric Flask Method)

Density is a fundamental physical property defined as the mass of a substance per unit volume.^[6] For liquids like **1-Chloro-6-iodohexane**, density is typically determined using a pycnometer or a calibrated volumetric flask.

Apparatus:

- Pycnometer or a calibrated volumetric flask with a stopper
- Analytical balance
- Temperature-controlled water bath
- Sample of **1-Chloro-6-iodohexane**


Procedure:

- The mass of the clean, dry, and empty pycnometer (or volumetric flask) is accurately measured using an analytical balance (m_1).
- The pycnometer is filled with the sample liquid (**1-Chloro-6-iodohexane**), ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid on the exterior is carefully wiped away.
- The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C), as density is temperature-dependent.
- The mass of the pycnometer filled with the sample is then measured (m_2).
- The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature, typically deionized water (ρ_{water}).
- The mass of the pycnometer filled with the reference liquid is measured (m_3).
- The volume of the pycnometer (V) can be calculated using the mass of the water and its known density: $V = (m_3 - m_1) / \rho_{\text{water}}$.
- The density of the sample (ρ_{sample}) is then calculated by dividing the mass of the sample by the determined volume: $\rho_{\text{sample}} = (m_2 - m_1) / V$.

Logical Workflow: Synthesis of **1-Chloro-6-iodohexane**

1-Chloro-6-iodohexane is often synthesized via a nucleophilic substitution reaction. A common and effective method is the Finkelstein reaction, which involves the exchange of a halide. In this case, the starting material would likely be 1,6-dichlorohexane. The chloride at one end of the chain is substituted by an iodide ion. This reaction is driven to completion by the precipitation of sodium chloride in the acetone solvent.^{[7][8]}

Below is a Graphviz diagram illustrating the logical workflow for the synthesis of **1-Chloro-6-iodohexane** from 1,6-dichlorohexane via the Finkelstein reaction.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Chloro-6-iodohexane** via the Finkelstein Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Chloro-6-iodohexane | C₆H₁₂ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. byjus.com [byjus.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- To cite this document: BenchChem. [Physical properties of 1-Chloro-6-iodohexane: boiling point, density]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110696#physical-properties-of-1-chloro-6-iodohexane-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com